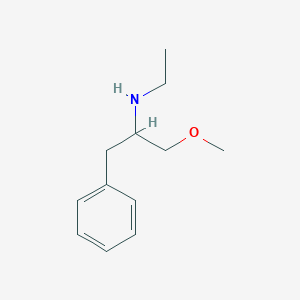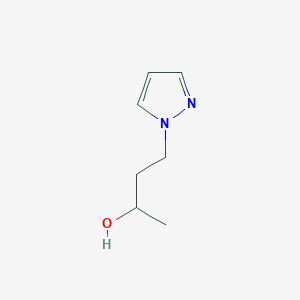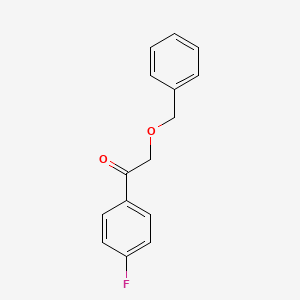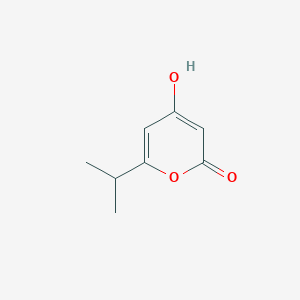
4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one
概要
説明
科学的研究の応用
Synthetic Chemistry Applications
4-Hydroxy-6-(propan-2-yl)-2H-pyran-2-one serves as a key intermediate in the synthesis of densely functionalized compounds through chemodivergent, multicomponent domino reactions in aqueous media. For example, L-proline-catalyzed assembly processes facilitate the creation of complex molecular structures such as 4H-pyrano[2,3-c]pyrazoles and bispyrazolyl propanoates, showcasing the compound's versatility in constructing biologically relevant frameworks with high efficiency and selectivity in water (Prasanna, Perumal, & Menéndez, 2013).
Materials Science and Corrosion Inhibition
In the realm of materials science, derivatives of 4-Hydroxy-6-(propan-2-yl)-2H-pyran-2-one, such as 4-Hydroxy-6-methyl-3-(3-quinolin-8-yl-acryloyl)-pyran-2-one (HMQP), have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit excellent inhibition efficiency, suggesting their utility in protecting industrial materials against corrosive damage (Khattabi et al., 2019).
Biological Activity Synthesis
4-Hydroxy-6-(propan-2-yl)-2H-pyran-2-one is instrumental in the synthesis of biologically active compounds. A notable example includes its transformation into α-6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one, a synthon for preparing compounds with potential biological activities, achieved through environmentally benign methods in water, highlighting the importance of sustainable chemistry approaches (Gelmini et al., 2016).
Anticancer Activity
Furthermore, the compound's derivatives have been investigated for their anticancer activities. Microwave-assisted synthetic methods have facilitated the development of polysubstituted 4H-Pyran derivatives, demonstrating potent anticancer effects against various human cancer cell lines. This underscores the compound's significance in medicinal chemistry for developing new therapeutic agents (Hadiyal et al., 2020).
特性
IUPAC Name |
4-hydroxy-6-propan-2-ylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(2)7-3-6(9)4-8(10)11-7/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQGKFBKKILFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one | |
CAS RN |
220809-37-0 | |
| Record name | 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

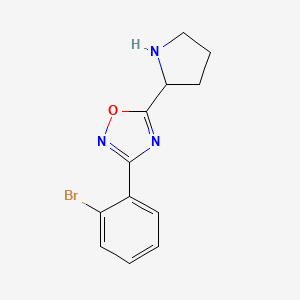
![2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid](/img/structure/B1526826.png)
![4-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1526827.png)
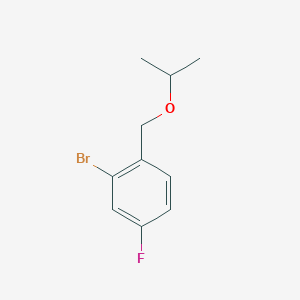
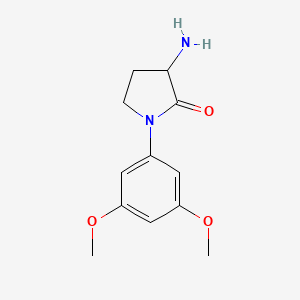
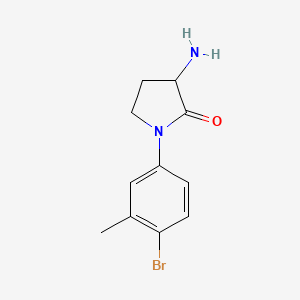
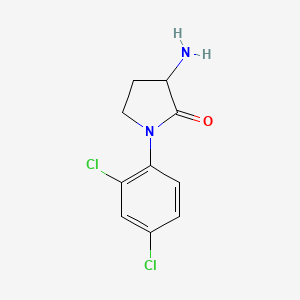
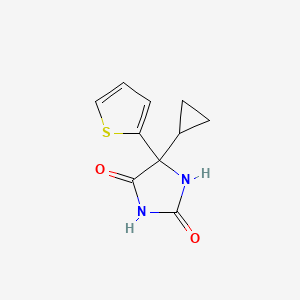
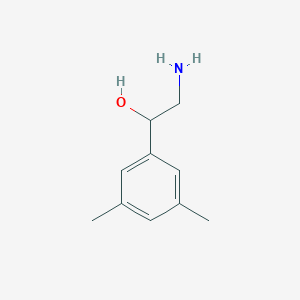
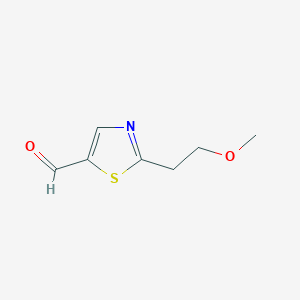
![1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B1526839.png)
